N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride
CAS No.: 2077-91-0
Cat. No.: VC11574677
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2077-91-0 |
|---|---|
| Molecular Formula | C8H20Cl2N2 |
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | 1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | MOSYYFXUTWLBIU-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCCC(C1)NC.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride features a six-membered cyclohexane ring with amine groups at the 1- and 3-positions, each substituted by a methyl group. The dihydrochloride salt form arises from protonation of both amine groups, resulting in a cationic structure stabilized by chloride counterions. The stereochemistry of the compound—specifically the (1R,3R) configuration—imparts distinct spatial arrangements that influence its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂·2HCl |
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | (1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine dihydrochloride |
| CAS Number | 2613299-52-6 |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
Stereochemical Considerations
The (1R,3R) enantiomer adopts a chair conformation where the methyl and amine groups occupy equatorial positions, minimizing steric strain. This configuration is critical for its role in asymmetric catalysis, where spatial alignment determines enantioselectivity. Comparative studies with cis-isomers or alternative stereoisomers (e.g., 1S,3S) reveal marked differences in catalytic efficiency and biological activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves methylating cyclohexane-1,3-diamine under controlled conditions. A representative pathway includes:
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Methylation: Reacting cyclohexane-1,3-diamine with methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF).
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Salt Formation: Treating the resulting N1,N3-dimethylcyclohexane-1,3-diamine with hydrochloric acid to precipitate the dihydrochloride salt.
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and reproducibility. Key parameters include:
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Temperature: 50–80°C to balance reaction rate and byproduct formation.
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Catalyst: Palladium on carbon (Pd/C) for selective methylation.
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Quality Control: HPLC and chiral chromatography ensure enantiomeric excess >99% .
Chemical Reactivity and Applications
Catalytic Applications
As a bidentate ligand, N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride coordinates transition metals (e.g., Cu, Pd) to form catalysts for cross-coupling reactions. Notable examples include:
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C–N Bond Formation: Facilitating Ullmann-type couplings between aryl halides and amines .
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Asymmetric Hydrogenation: Enantioselective reduction of ketones using Rh complexes .
Table 2: Catalytic Performance in Model Reactions
| Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aryl Amination | 4-Bromotoluene | 92 | 88 (R) |
| Ketone Hydrogenation | Acetophenone | 85 | 95 (S) |
Biological Activity
Preliminary studies suggest potential pharmacological applications:
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Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 32 µg/mL).
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Neuroprotection: Attenuation of oxidative stress in neuronal cell cultures (IC₅₀ = 10 µM).
Comparative Analysis with Structural Analogs
1,2-Diaminocyclohexane Derivatives
Trans-(1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine (t-DMACH) serves as a benchmark for comparison:
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Catalytic Efficiency: t-DMACH/CuI systems achieve 95% yield in C–N couplings, surpassing 1,3-diamine analogs by ~15% .
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Thermal Stability: The 1,3-diamine derivative exhibits superior stability at >100°C due to reduced ring strain .
Cyclopentane and Cyclobutane Analogs
Smaller rings increase reactivity but reduce stereochemical control:
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Cyclopentane Derivative: 20% higher reaction rates but 30% lower enantioselectivity in hydrogenation .
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Cyclobutane Derivative: Limited solubility restricts utility in aqueous-phase reactions .
Future Directions and Research Gaps
Underexplored Applications
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Polymer Chemistry: As a monomer for high-performance polyamides.
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Drug Delivery: pH-responsive micelle formation via protonable amines.
Analytical Challenges
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Chiral Purity Assessment: Development of rapid HPLC methods for industrial QC.
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Mechanistic Studies: Elucidating metal-ligand interactions via X-ray crystallography.
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